5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the flavonoid family This compound is characterized by its benzopyran core structure, substituted with methoxy and nitrophenyl groups
Preparation Methods
The synthesis of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with 5,7-dimethoxy-4H-chromen-4-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium ethoxide or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amino derivatives .
Scientific Research Applications
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one has been explored in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, particularly targeting kinases and proteases.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases. The compound’s methoxy and nitrophenyl groups play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one can be compared with other flavonoid derivatives such as:
Quercetin: Known for its antioxidant properties, quercetin has a similar benzopyran core but lacks the nitrophenyl group.
Kaempferol: Another flavonoid with anti-inflammatory properties, kaempferol differs in its hydroxylation pattern.
Genistein: A phytoestrogen with anticancer properties, genistein has a different substitution pattern on the benzopyran core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
63487-12-7 |
---|---|
Molecular Formula |
C17H13NO6 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(2-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO6/c1-22-10-7-15(23-2)17-13(19)9-14(24-16(17)8-10)11-5-3-4-6-12(11)18(20)21/h3-9H,1-2H3 |
InChI Key |
QVGIVQGJTZMMMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.